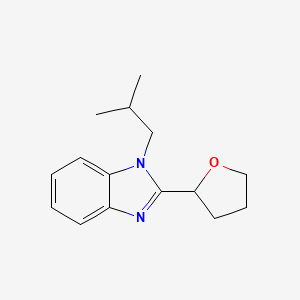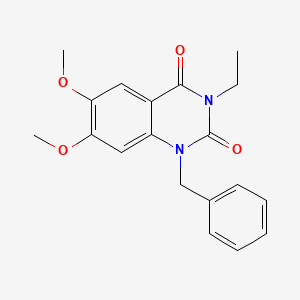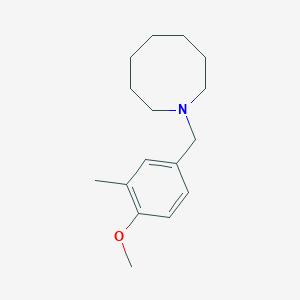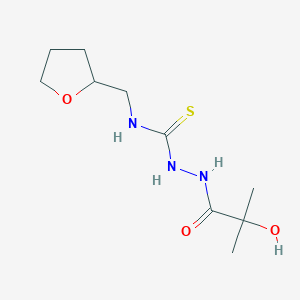![molecular formula C19H22N2O5S B4666250 N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4666250.png)
N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Descripción general
Descripción
N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as BRL-15572, is a selective antagonist of the orexin 1 receptor (OX1R). Orexin receptors are G-protein coupled receptors that play a crucial role in regulating sleep-wake cycles, feeding behavior, and energy homeostasis. BRL-15572 has been extensively studied for its potential therapeutic applications in treating sleep disorders, obesity, and drug addiction.
Mecanismo De Acción
N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide selectively binds to and blocks the activity of the OX1R, which is primarily responsible for regulating wakefulness. By blocking the OX1R, N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide reduces wakefulness and promotes sleep. It has also been shown to reduce food intake and body weight in animal models of obesity, likely by reducing the rewarding effects of food intake.
Biochemical and Physiological Effects:
N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on sleep and feeding behavior, N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to reduce anxiety and stress in animal models. It has also been studied for its potential use in treating pain, as orexin receptors are known to play a role in pain modulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its selectivity for the OX1R, which allows for more precise investigation of the role of this receptor in various physiological and pathological conditions. However, one limitation is that N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not highly water-soluble, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are numerous potential future directions for research involving N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is investigating its potential use in treating sleep disorders and other conditions associated with disrupted sleep-wake cycles. Additionally, N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may have potential therapeutic applications in treating obesity and drug addiction. Finally, further investigation into the biochemical and physiological effects of N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may reveal additional therapeutic targets for this compound.
In conclusion, N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a selective antagonist of the orexin 1 receptor that has been extensively studied for its potential therapeutic applications in treating sleep disorders, obesity, and drug addiction. Its selectivity for the OX1R allows for more precise investigation of the role of this receptor in various physiological and pathological conditions. Future research may reveal additional therapeutic targets for this compound.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used in numerous scientific studies to investigate the role of orexin receptors in various physiological and pathological conditions. For example, N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to improve sleep quality and reduce wakefulness in animal models of insomnia. It has also been studied for its potential use in treating drug addiction, as orexin receptors are known to play a role in drug-seeking behavior.
Propiedades
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c22-27(23,17-5-6-18-19(13-17)26-12-11-25-18)20-14-15-1-3-16(4-2-15)21-7-9-24-10-8-21/h1-6,13,20H,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITZPELRJFGNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B4666167.png)
![methyl 5-benzyl-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4666173.png)

![3-(4-fluorophenyl)-2-mercapto-5-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4666179.png)

![5-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B4666198.png)

![3-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4666211.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4666217.png)


![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4666231.png)

